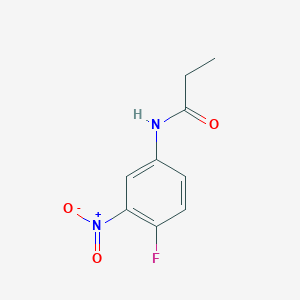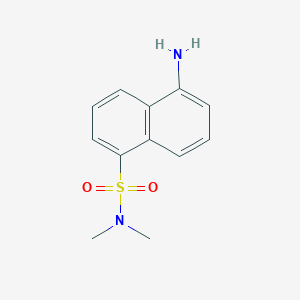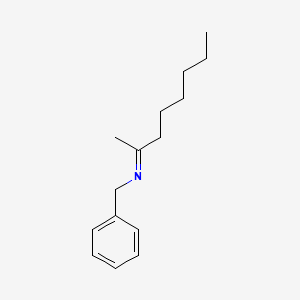
Benzenemethanamine, N-(1-methylheptylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, N-(1-methylheptylidene)- is an organic compound with a complex structure It is a derivative of benzenemethanamine, where the amine group is substituted with a 1-methylheptylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(1-methylheptylidene)- typically involves the reaction of benzenemethanamine with 1-methylheptanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-(1-methylheptylidene)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Benzenemethanamine, N-(1-methylheptylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: The compound can participate in substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce benzenemethanamine derivatives.
科学的研究の応用
Benzenemethanamine, N-(1-methylheptylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenemethanamine, N-(1-methylheptylidene)- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of a 1-methylheptylidene group.
Benzenemethanamine, N-(1-methylethyl)-: Another similar compound with an isopropyl group instead of a 1-methylheptylidene group.
Uniqueness
Benzenemethanamine, N-(1-methylheptylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions and reactions are required.
特性
CAS番号 |
200490-92-2 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC名 |
N-benzyloctan-2-imine |
InChI |
InChI=1S/C15H23N/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12H,3-5,7,10,13H2,1-2H3 |
InChIキー |
KRIKEDFCGRZMDH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=NCC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
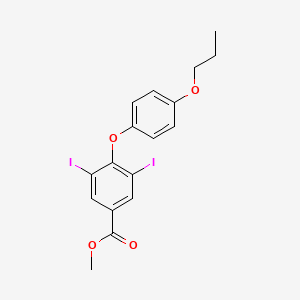
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
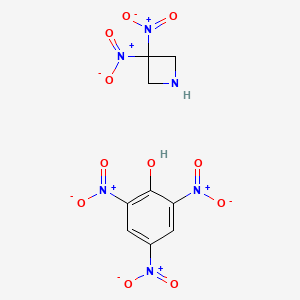
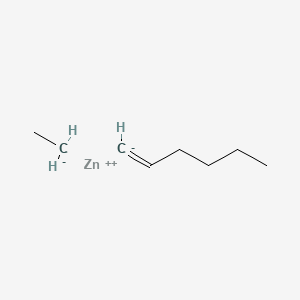
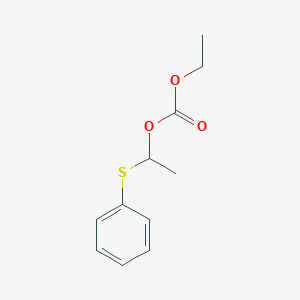
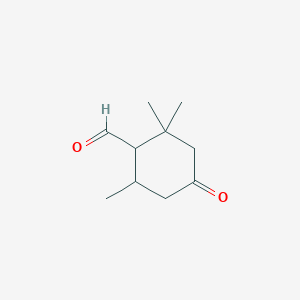

![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
